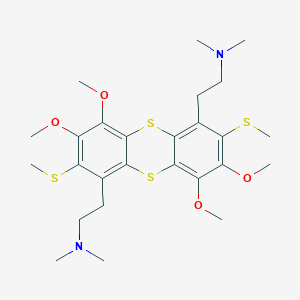
Lissoclibadin 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lissoclibadin 3 is a member of the class of thianthrenes that is thianthrene substituted by methoxy groups at positions 3, 4, 8 and 9, methylsulfanyl groups at positions 2 and 7 and 2-(dimethylamino)ethyl groups at positions 1 and 6. Isolated from the ascidian Lissoclinum badium, it exhibits cytotoxicity against human cancer cells. It has a role as a marine metabolite, an animal metabolite and an antineoplastic agent. It is a member of thianthrenes, an aryl sulfide, a tertiary amino compound and an aromatic ether.
Aplicaciones Científicas De Investigación
In Vitro Studies
Lissoclibadin 3 has been evaluated for its cytotoxic properties against several human cancer cell lines. Research indicates that while it exhibits some inhibitory activity, it is less potent than other lissoclibadins, such as Lissoclibadin 1 and Lissoclibadin 2. Specifically, studies have shown:
- Cytotoxicity : this compound demonstrated moderate cytotoxic effects against various solid tumor-derived cell lines, including colon adenocarcinoma (HCT-15) and breast adenocarcinoma (MCF-7) .
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis, although its efficacy is lower compared to its counterparts .
Comparative Efficacy Table
| Compound | Cell Lines Tested | Cytotoxicity Level | Mechanism of Action |
|---|---|---|---|
| Lissoclibadin 1 | HCT-15, HeLa-S3, MCF-7 | High | Apoptosis via caspase pathway |
| Lissoclibadin 2 | DLD-1, MDA-MB-231 | Very High | Apoptosis and IL-8 modulation |
| This compound | HCT-15, MCF-7 | Moderate | Induction of apoptosis |
Immunomodulatory Effects
In addition to anticancer properties, this compound has been studied for its immunomodulatory effects. Research indicates that it can influence cytokine production:
- IL-8 Production : In experiments with HL-60 cells, this compound was found to increase IL-8 production in a dose-dependent manner. This suggests a role in modulating inflammatory responses .
Case Studies and Research Findings
- Cytotoxicity Assessment : A study assessed the growth inhibitory activity of Lissoclibadins against nine human cancer cell lines. While this compound was less active than Lissoclibadins 1 and 2, it still showed promise in specific contexts .
- IL-8 Induction : Another study focused on the effects of Lissoclibadins on IL-8 production in HL-60 cells. It was observed that this compound could enhance IL-8 levels similarly to other compounds tested, indicating potential therapeutic implications in inflammation-related conditions .
Análisis De Reacciones Químicas
Key Structural Features:
-
Polysulfur aromatic core : Likely contributes to redox activity and metal coordination.
-
Bridged bicyclic system : Suggests potential for stereospecific interactions.
Biological Activity and Mechanistic Insights
While direct chemical reaction data are absent, the compound’s bioactivity provides indirect clues about its reactivity:
Cytotoxic Mechanisms:
-
Apoptosis induction : Lissoclibadin 3 inhibits growth in human cancer cell lines (HCT-15, HeLa-S3, MCF-7, NCI-H28) via caspase-dependent pathways .
-
Selective targeting : Preferential activity against colon adenocarcinoma (HCT-15) implies interaction with cellular redox systems or DNA intercalation.
Theoretical Reactivity Based on Structural Analogues
Polysulfur alkaloids often participate in:
-
Redox reactions : Sulfur atoms may act as electron donors/acceptors.
-
Nucleophilic substitutions : Aromatic sulfur groups could facilitate displacement reactions.
-
Chelation : Potential for coordinating transition metals (e.g., Fe³⁺, Cu²⁺).
Proposed Experimental Approaches
To elucidate chemical reactions of this compound:
Propiedades
Fórmula molecular |
C26H38N2O4S4 |
|---|---|
Peso molecular |
570.9 g/mol |
Nombre IUPAC |
2-[6-[2-(dimethylamino)ethyl]-3,4,8,9-tetramethoxy-2,7-bis(methylsulfanyl)thianthren-1-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H38N2O4S4/c1-27(2)13-11-15-21(33-9)17(29-5)19(31-7)25-23(15)35-26-20(32-8)18(30-6)22(34-10)16(24(26)36-25)12-14-28(3)4/h11-14H2,1-10H3 |
Clave InChI |
DDNBLGHDDGIIFX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1=C2C(=C(C(=C1SC)OC)OC)SC3=C(C(=C(C(=C3S2)OC)OC)SC)CCN(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















